molecular formula C20H23ClN2O B4486906 N-(2-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide

N-(2-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide

Cat. No.: B4486906
M. Wt: 342.9 g/mol
InChI Key: HHOWJYFFCCIPRX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-15-10-12-16(13-11-15)19-9-3-2-6-14-23(19)20(24)22-18-8-5-4-7-17(18)21/h4-5,7-8,10-13,19H,2-3,6,9,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOWJYFFCCIPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCCN2C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl and Methylphenyl Groups: These groups can be introduced through substitution reactions using reagents like chlorobenzene and methylbenzene derivatives.

    Formation of the Carboxamide Group: This step usually involves the reaction of the azepane derivative with a carboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or Continuous Flow Processes: Depending on the scale of production.

    Optimization of Reaction Conditions: To maximize yield and purity, including temperature, pressure, and choice of solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on its specific biological activity, which could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-phenylazepane-1-carboxamide
  • N-(2-bromophenyl)-2-(4-methylphenyl)azepane-1-carboxamide
  • N-(2-chlorophenyl)-2-(4-ethylphenyl)azepane-1-carboxamide

Uniqueness

N-(2-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide is unique due to the specific combination of its chlorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide
Reactant of Route 2
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N-(2-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide

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